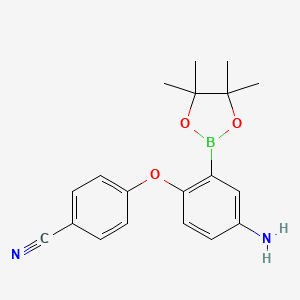![molecular formula C11H11ClO B13976745 6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13976745.png)
6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] is a chemical compound characterized by a spirocyclic structure, which includes a naphthalene ring fused to an oxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, the reaction of a naphthalene derivative with an epoxide in the presence of sulfuric acid can yield the desired spiro compound . The reaction typically proceeds well in ethanol, and the organic extracts are dried over sodium sulfate before being filtered and evaporated .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1,2-dione derivatives, while reduction can produce naphthalen-1-ol derivatives .
Wissenschaftliche Forschungsanwendungen
6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and cellular responses to external stimuli .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid: This compound shares a similar spirocyclic structure but includes a benzothiazine ring instead of a naphthalene ring.
6-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide: Another related compound with a benzothiadiazine ring, used in different chemical and biological applications.
Uniqueness
6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] is unique due to its specific combination of a naphthalene ring and an oxirane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C11H11ClO |
|---|---|
Molekulargewicht |
194.66 g/mol |
IUPAC-Name |
7-chlorospiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane] |
InChI |
InChI=1S/C11H11ClO/c12-9-3-4-10-8(6-9)2-1-5-11(10)7-13-11/h3-4,6H,1-2,5,7H2 |
InChI-Schlüssel |
AIGNHNLQDXEPCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)Cl)C3(C1)CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(Benzo[d]thiazol-2-yl)phenylboronic acid](/img/structure/B13976681.png)


![2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile](/img/structure/B13976710.png)

![1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone](/img/structure/B13976720.png)
![6-Chloroimidazo[1,5-a]pyridine-5-methanol](/img/structure/B13976724.png)
![5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B13976740.png)
![4-Methoxythieno[3,2-c]pyridine](/img/structure/B13976748.png)


